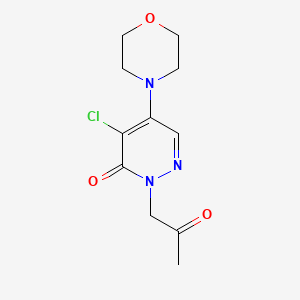
4-chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as CMPO, is a heterocyclic compound belonging to the pyridazine family. It is a white, crystalline solid which is soluble in water and ethanol. CMPO has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology due to its unique properties. This compound has been studied extensively in recent years and has been found to possess numerous beneficial properties.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Derivative Development
A study by Sukuroglu et al. (2012) involved the synthesis of new 3(2H)-pyridazinone derivatives, which were tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities. The compounds exhibited promising antimicrobial activities, especially against both Gram-positive and Gram-negative bacteria, highlighting the chemical's potential as a basis for developing new antimicrobial agents Sukuroglu et al., 2012.
Biological Activity Evaluation
Research by Maki et al. (1988) explored the photochemical oxidation of a related compound, "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone" (Emorfazone), identifying several metabolites through UV-visible light irradiation in the presence of specific oxidizers. This study provides insights into the drug's metabolic pathways and potential oxidative modifications, which could be relevant for understanding its mechanism of action and optimizing its therapeutic efficacy Maki et al., 1988.
Pharmacological Applications
Takaya et al. (1979) reported on the analgesic and anti-inflammatory properties of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Their findings suggest that these compounds could serve as potent analgesic and anti-inflammatory agents, with some derivatives showing more potency and lower toxicity compared to existing medications Takaya et al., 1979.
Structural and Mechanistic Studies
Dede, Avcı, and Bahçelī (2018) conducted a comprehensive study on "4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone" (or emarfazone), utilizing various spectroscopic techniques and density functional theory (DFT) calculations. Their work, aimed at understanding the compound's molecular structure, vibrational frequencies, and electronic properties, provides valuable information for the design of new drugs with optimized properties Dede, Avcı, & Bahçelī, 2018.
Agricultural Applications
Norman and John (1987) investigated the effects of a substituted pyridazinone herbicide on lipid biosynthesis pathways in Arabidopsis thaliana, demonstrating its impact on the desaturation of linoleic acid in chloroplast membranes. Such studies help in understanding the mode of action of herbicides and in designing compounds with specific targets to minimize environmental impact Norman & John, 1987.
Eigenschaften
IUPAC Name |
4-chloro-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPEOWZLIPXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
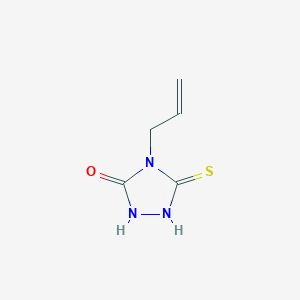
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
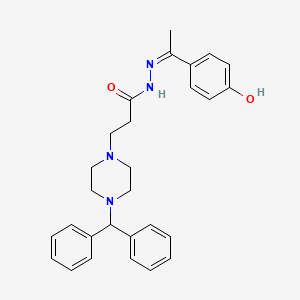
![(3,5-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2598860.png)
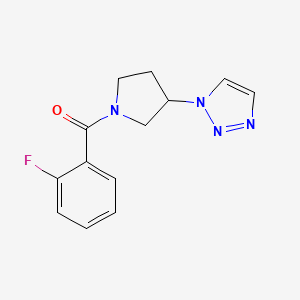
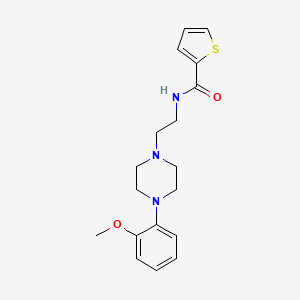
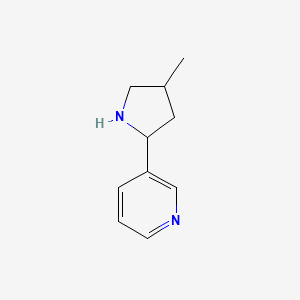
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)

![Ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B2598872.png)
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B2598874.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)